molecular formula C14H14O B1581894 1,1-Diphenylethanol CAS No. 599-67-7

1,1-Diphenylethanol

Cat. No. B1581894
CAS RN: 599-67-7
M. Wt: 198.26 g/mol
InChI Key: GIMDPFBLSKQRNP-UHFFFAOYSA-N
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Description

1,1-Diphenylethanol is a compound with the molecular formula C14H14O . It consists of 14 Hydrogen atoms, 14 Carbon atoms, and 1 Oxygen atom . It is a white to off-white powder or needle-like substance .


Synthesis Analysis

1,1-Diphenylethanol can be synthesized from bromobenzene and acetyl chloride . The synthesis involves a Barbier coupling reaction . The reaction mixture, which includes the ester, CuO, aryl halides, and magnesium chips, is heated at 65 °C for 4 hours .


Molecular Structure Analysis

The molecular weight of 1,1-Diphenylethanol is 198.260 Da . It has freely rotating bonds and can form hydrogen bonds .


Chemical Reactions Analysis

1,1-Diphenylethanol can undergo various reactions. For instance, when it reacts with Montmorillonite K10 Clay under microwave radiation, it can be used in the microwave-assisted synthesis of pyrazoles from enaminones .


Physical And Chemical Properties Analysis

1,1-Diphenylethanol has a melting point of 77-81 °C and a boiling point of 155 °C at 12mmHg . Its density is roughly estimated to be 1.0074, and it has a refractive index of 1.5381 . It is a white to light yellow powder or crystal .

Scientific Research Applications

Application 1: Study of H-bonds

  • Summary of Application: The hydrogen bonds in 1,1-Diphenylethanol were studied using infrared (IR) absorption spectra .
  • Methods of Application: The method involved the use of infrared absorption spectra to study the hydrogen bonds in 1,1-Diphenylethanol .

Application 2: Transformation of Tertiary Benzyl Alcohols

  • Summary of Application: 1,1-Diphenylethanol was used in a study that focused on the transformation of tertiary benzyl alcohols into vicinal halo-substituted derivatives using N-Halosuccinimides .
  • Methods of Application: The reaction of 1,1-Diphenylethanol with N-Halosuccinimides was carried out in pure water . The reaction conditions were tested on model tertiary benzyl alcohols .
  • Results or Outcomes: The study found that tertiary alcohols could be directly halogenated to vicinal halohydrins with N-Halosuccinimides in aqueous media . The efficiency of the reaction in water was significantly improved in the presence of sodium dodecyl sulphate as the surfactant .

Application 3: Study of ESR Spectra

  • Summary of Application: 1,1-Diphenylethanol was used to study the Electron Spin Resonance (ESR) spectra of the spiro-cyclohexadienyl intermediate in alkoxyl radicals .
  • Methods of Application: The method involved the use of ESR spectroscopy to study the spiro-cyclohexadienyl intermediate in alkoxyl radicals .

Application 4: Conversion of Tertiary Alcohols

  • Summary of Application: 1,1-Diphenylethanol was used in a study that focused on the conversion of starting material in the reaction using NCS .
  • Methods of Application: The reaction of 1,1-Diphenylethanol with NCS was carried out . The efficiency of the reaction was tested on model tertiary benzyl alcohols .
  • Results or Outcomes: The study found that the conversion of starting material 1 in the case of the reaction using NCS was low, while the NBS-mediated transformation gave considerably higher efficiency .

Safety And Hazards

1,1-Diphenylethanol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

1,1-diphenylethanol
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InChI

InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GIMDPFBLSKQRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
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Molecular Formula

C14H14O
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DSSTOX Substance ID

DTXSID0060519
Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Molecular Weight

198.26 g/mol
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Physical Description

Crystalline powder; [MSDSonline]
Record name 1,1-Diphenylethanol
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Product Name

1,1-Diphenylethanol

CAS RN

599-67-7
Record name 1,1-Diphenylethanol
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Record name Methyldiphenylcarbinol
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Record name 1,1-Diphenylethanol
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Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Record name α-methylbenzhydryl alcohol
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Record name METHYLDIPHENYLCARBINOL
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Synthesis routes and methods

Procedure details

To this reaction mixture was added dropwise a liquid mixture of 182.22 g (1.1 mol) of benzophenone (3a; R1,R2 =H) and 364 ml of dry THF at 35° to 40° C. over a period of 30 minutes. This mixture was stirred first at that temperature for 2 hours and then at that temperature for 13 hours to complete the reaction. The resulting solution was added to 1,400 g of cooled 10% aqueous ammonium chloride solution with cooling with ice. The mixture was stirred for 30 minutes, allowed to stand, and then subjected to liquid separation, followed by washing with aqueous common salt solution, drying with magnesium sulfate, and concentration to obtain 200.23 g of crude 1,1-diphenylethanol (theoretical yield based on the benzophenone, 98.6%).
Quantity
182.22 g
Type
reactant
Reaction Step One
Name
Quantity
364 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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